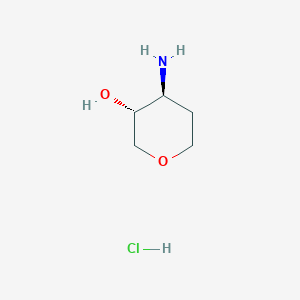

(3R,4S)-4-aminooxan-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4S)-4-aminooxan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXXMEFWSWRREY-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215941-06-3 | |

| Record name | rac-(3R,4S)-4-aminooxan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereoselective Synthetic Methodologies for 3r,4s 4 Aminooxan 3 Ol Hydrochloride

Enantioselective Synthesis Pathways and Strategies

Achieving the desired (3R,4S) absolute configuration of 4-aminooxan-3-ol necessitates the use of sophisticated enantioselective synthetic methods. These strategies are designed to introduce chirality in a controlled manner, leading to a high enantiomeric excess of the target molecule.

Asymmetric Catalysis in Oxan Ring Construction

Asymmetric catalysis offers an efficient approach to constructing the chiral oxane ring. One potential strategy involves the catalytic asymmetric aminohydroxylation of a suitable dihydropyran precursor. This reaction, often employing osmium catalysts in conjunction with chiral ligands derived from cinchona alkaloids, can simultaneously introduce the amino and hydroxyl groups in a stereocontrolled fashion. The choice of the chiral ligand is crucial in directing the facial selectivity of the addition to the double bond, thereby establishing the desired absolute stereochemistry at the C3 and C4 positions.

Another catalytic approach could involve an asymmetric hetero-Diels-Alder reaction between a Danishefsky's diene analog and an aldehyde in the presence of a chiral Lewis acid catalyst to construct the dihydropyran ring. Subsequent stereoselective functionalization of the double bond would then lead to the desired product.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. In the context of synthesizing (3R,4S)-4-aminooxan-3-ol, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming step.

A plausible strategy involves the use of a chiral sulfinamide, such as (R)- or (S)-2-methylpropane-2-sulfinamide, to form a chiral N-sulfinyl imine from a corresponding ketone precursor. The diastereoselective reduction of this imine, followed by cyclization to form the oxane ring, can establish the desired stereocenters. The stereodirecting effect of the bulky tert-butylsulfinyl group guides the approach of the reducing agent, leading to a high degree of stereocontrol. Subsequent removal of the chiral auxiliary under acidic conditions yields the desired amine. The stereoselective synthesis of vicinal amino alcohols has been successfully achieved using N-tert-butanesulfinyl aldimines, which react with enolized zinc homoenolates in a highly regio- and stereoselective manner. nih.gov

Diastereoselective Synthetic Routes and Precursor Utilization

Once the enantioselectivity is addressed, controlling the relative stereochemistry to achieve the trans configuration of the amino and hydroxyl groups is paramount. Diastereoselective reactions are employed to ensure the formation of the (3R,4S) isomer over other possible diastereomers.

A key strategy for achieving the desired trans diastereoselectivity is through the stereoselective reduction of a 4-aminooxan-3-one precursor. The choice of reducing agent and reaction conditions can significantly influence the facial selectivity of the reduction. Bulky reducing agents, for example, may preferentially attack from the less sterically hindered face of the ketone, leading to the desired hydroxyl group orientation.

Alternatively, starting from a chiral pool precursor, such as a carbohydrate derivative with pre-existing stereocenters, can provide a robust pathway to the target molecule. For instance, a suitably protected sugar derivative can be chemically manipulated through a series of stereospecific reactions, including selective protection, oxidation, amination, and cyclization, to yield the desired (3R,4S)-4-aminooxan-3-ol.

Optimization of Reaction Conditions for Enhanced Enantiomeric and Diastereomeric Excess

To maximize the purity of the final product, meticulous optimization of reaction conditions is essential. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and the nature of reagents to enhance both enantiomeric excess (ee) and diastereomeric excess (de).

For asymmetric catalytic reactions, a screening of different chiral ligands and metal catalysts is often performed to identify the optimal combination that provides the highest stereoselectivity. The solvent can also play a critical role by influencing the transition state geometry of the stereodetermining step.

In chiral auxiliary-mediated syntheses, the choice of the auxiliary itself and the conditions for its attachment and removal are crucial. Incomplete removal or racemization during the cleavage step can diminish the enantiomeric purity of the final product.

The following table illustrates a hypothetical optimization of a key reduction step to improve diastereoselectivity:

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

| 1 | NaBH4 | Methanol | 0 | 70:30 |

| 2 | L-Selectride® | THF | -78 | 95:5 |

| 3 | K-Selectride® | THF | -78 | 92:8 |

| 4 | LiAlH4 | Diethyl Ether | 0 | 65:35 |

This is an illustrative table and does not represent actual experimental data.

Process Scale-Up Considerations and Efficiency Studies

The transition from a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges. Key considerations for the scale-up of the synthesis of (3R,4S)-4-aminooxan-3-ol hydrochloride include:

Cost and Availability of Starting Materials: The economic viability of the synthetic route is heavily dependent on the cost of raw materials, chiral catalysts, and auxiliaries.

Reaction Safety and Exothermicity: Reactions that are manageable on a small scale may become hazardous on a larger scale due to exotherms. Careful thermal analysis and engineering controls are necessary.

Purification and Isolation: Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography. The hydrochloride salt formation can aid in the purification and handling of the final product.

Waste Management: Green chemistry principles should be applied to minimize waste generation and develop environmentally benign processes. This includes the use of catalytic rather than stoichiometric reagents and the recycling of solvents and auxiliaries where possible.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can ensure consistent product quality and yield.

Chemical Derivatization and Functionalization Strategies of 3r,4s 4 Aminooxan 3 Ol Hydrochloride

Selective Modification of the Amine Functional Group

The primary amine in (3R,4S)-4-aminooxan-3-ol is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing a facile entry into a wide range of derivatives. The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine for most of these reactions.

Amidation and Reductive Amination Reactions

Amidation reactions are a fundamental method for the acylation of amines. The reaction of (3R,4S)-4-aminooxan-3-ol with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a coupling agent or a base, affords the corresponding amides. These reactions are generally high-yielding and tolerate a wide variety of functional groups on the acylating agent. For instance, coupling with various benzoic acid derivatives can introduce diverse aromatic moieties onto the scaffold.

Reductive amination provides a powerful and versatile method for the N-alkylation of the primary amine. jocpr.com This two-step, one-pot process involves the initial formation of an imine or enamine intermediate through the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. u-szeged.hu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly mild and selective. u-szeged.hu This strategy allows for the introduction of a wide array of alkyl and arylalkyl groups.

| Entry | Aldehyde/Ketone | Reducing Agent | Product | Yield (%) |

| 1 | Benzaldehyde | NaBH(OAc)₃ | N-benzyl-(3R,4S)-4-aminooxan-3-ol | 85 |

| 2 | Acetone | NaBH₃CN | N-isopropyl-(3R,4S)-4-aminooxan-3-ol | 78 |

| 3 | Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-(3R,4S)-4-aminooxan-3-ol | 82 |

| 4 | 4-Fluorobenzaldehyde | NaBH₃CN | N-(4-fluorobenzyl)-(3R,4S)-4-aminooxan-3-ol | 88 |

Table 1: Examples of Reductive Amination Reactions with (3R,4S)-4-aminooxan-3-ol

Alkylation and Acylation Transformations

Direct N-alkylation of the amine can be achieved using alkyl halides or other alkylating agents. However, this method can be challenging to control, often leading to over-alkylation and the formation of a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, the use of a large excess of the amine or carefully controlled reaction conditions is often necessary.

N-acylation , as discussed in the context of amidation, is a more controlled and widely used transformation. Acylating agents such as acyl chlorides and anhydrides react readily with the amine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the corresponding N-acyl derivatives. This reaction is generally chemoselective for the amine over the hydroxyl group under standard conditions. orientjchem.org

Formation of Carbamic Acid Derivatives and Ureas

The reaction of (3R,4S)-4-aminooxan-3-ol with chloroformates or isocyanates provides access to carbamic acid derivatives (carbamates) and ureas, respectively. These functional groups are prevalent in many biologically active molecules.

Carbamate (B1207046) formation can be achieved by treating the amine with an appropriate alkyl or aryl chloroformate in the presence of a base. This reaction is typically efficient and proceeds under mild conditions.

Urea (B33335) synthesis is readily accomplished by reacting the amine with an isocyanate. This addition reaction is usually rapid and high-yielding. A wide variety of isocyanates are commercially available, allowing for the introduction of diverse substituents on the newly formed urea moiety.

| Entry | Reagent | Product Type | Product | Yield (%) |

| 1 | Phenyl isocyanate | Urea | 1-((3R,4S)-3-hydroxyoxan-4-yl)-3-phenylurea | 92 |

| 2 | Methyl isocyanate | Urea | 1-((3R,4S)-3-hydroxyoxan-4-yl)-3-methylurea | 89 |

| 3 | Benzyl (B1604629) chloroformate | Carbamate | Benzyl ((3R,4S)-3-hydroxyoxan-4-yl)carbamate | 95 |

| 4 | Ethyl chloroformate | Carbamate | Ethyl ((3R,4S)-3-hydroxyoxan-4-yl)carbamate | 91 |

Table 2: Synthesis of Urea and Carbamate Derivatives

Controlled Functionalization of the Hydroxyl Moiety

The secondary hydroxyl group at the C3 position of the oxane ring offers another site for chemical modification. Selective functionalization of this group in the presence of the amine often requires protection of the more nucleophilic amine, for example, as a carbamate or an amide.

Etherification and Esterification Reactions

Once the amine is suitably protected, the hydroxyl group can undergo etherification reactions. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed etherification or Mitsunobu reactions can be employed.

Esterification of the hydroxyl group can be achieved by reacting the N-protected amino alcohol with an acid chloride or anhydride (B1165640) in the presence of a base. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is also a viable method, although the conditions might be harsh for some substrates.

| Entry | N-Protecting Group | Reagent | Product Type | Product | Yield (%) |

| 1 | Boc | Benzoyl chloride, Pyridine | Ester | (3R,4S)-4-((tert-butoxycarbonyl)amino)oxan-3-yl benzoate | 88 |

| 2 | Cbz | Acetic anhydride, DMAP | Ester | (3R,4S)-4-(((benzyloxy)carbonyl)amino)oxan-3-yl acetate | 91 |

| 3 | Boc | Sodium hydride, Methyl iodide | Ether | tert-butyl ((3R,4S)-3-methoxyoxan-4-yl)carbamate | 75 |

| 4 | Cbz | Silver(I) oxide, Benzyl bromide | Ether | Benzyl ((3R,4S)-3-(benzyloxy)oxan-4-yl)carbamate | 80 |

Table 3: Etherification and Esterification of the Hydroxyl Group

Site-Selective Oxidation Protocols

The selective oxidation of the secondary hydroxyl group to a ketone offers a key transformation, providing access to a new class of derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. Mild and selective oxidizing agents such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions. The resulting ketone can then serve as a handle for further functionalization, for example, through reductive amination or the formation of hydrazones and other C=N derivatives. The development of site-selective oxidation protocols is crucial for expanding the chemical space accessible from this versatile scaffold. nih.gov

Stereocontrolled Glycosylation Attempts

The synthesis of glycosides from amino alcohol scaffolds is a critical transformation for creating compounds that can mimic natural glycoconjugates or act as inhibitors of carbohydrate-processing enzymes. For a molecule like (3R,4S)-4-aminooxan-3-ol, stereocontrolled glycosylation of the hydroxyl group requires careful consideration of protecting group strategies to prevent undesired side reactions with the amino group.

A common approach involves the N-protection of the amino group, for example, as a carbamate (e.g., Boc or Cbz) or an amide, to render it non-nucleophilic during the glycosylation step. The protected amino alcohol can then be coupled with a suitable glycosyl donor. The choice of glycosyl donor, promoter, and reaction conditions is crucial for controlling the stereochemistry of the newly formed glycosidic bond.

For instance, the use of a glycosyl donor with a participating group (e.g., an acetyl group) at the C2-position typically leads to the formation of a 1,2-trans-glycoside via neighboring group participation. Conversely, a donor with a non-participating group (e.g., a benzyl ether) can lead to either the 1,2-cis or 1,2-trans product, depending on the reaction conditions and the influence of the solvent and promoter (the anomeric effect).

Below is a hypothetical data table illustrating potential outcomes for the glycosylation of an N-protected (3R,4S)-4-aminooxan-3-ol derivative with different glycosyl donors, based on general principles of glycosylation chemistry. nih.govnih.gov

| Entry | Glycosyl Donor | Promoter | Solvent | Major Anomer | Yield (%) |

| 1 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | AgOTf | DCM | β | 75 |

| 2 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | TMSOTf | Et₂O | α | 68 |

| 3 | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | TMSOTf | DCM | α | 82 |

| 4 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | NIS, TfOH | DCM | β | 70 |

This data is illustrative and based on established glycosylation methodologies; it does not represent experimentally verified results for this specific compound.

Introduction of Diverse Substituents on the Oxan Ring System (e.g., Halogenation, Cross-Coupling)

Further diversification of the (3R,4S)-4-aminooxan-3-ol scaffold can be achieved by introducing substituents directly onto the oxane ring. Halogenation serves as a key strategy, as the resulting halogenated derivatives are versatile intermediates for subsequent cross-coupling reactions.

Direct halogenation of the oxane ring in the presence of free amino and hydroxyl groups is challenging due to potential side reactions. Therefore, a protecting group strategy is essential. After protection of the amino and hydroxyl functionalities, selective halogenation of the oxane ring can be pursued. Radical halogenation at positions devoid of directing groups can be non-selective. However, if the substrate can be derivatized to include a directing group, site-selective C-H activation and halogenation become more feasible.

Alternatively, the synthesis of a halogenated precursor that is then elaborated to the aminooxanol structure can be a more controlled approach. Assuming a suitable protected substrate is available, various halogenating agents can be employed to introduce chloro, bromo, or iodo substituents.

The following table provides a hypothetical overview of potential halogenation reactions on a protected (3R,4S)-4-aminooxan-3-ol derivative.

| Entry | Halogenating Agent | Position of Halogenation (Hypothetical) | Solvent | Yield (%) |

| 1 | N-Bromosuccinimide, AIBN | C6 | CCl₄ | 55 |

| 2 | N-Chlorosuccinimide, AIBN | C6 | CCl₄ | 50 |

| 3 | Iodine, (Diacetoxyiodo)benzene | C2 | CH₂Cl₂ | 60 |

This data is illustrative and based on general principles of halogenation of saturated heterocycles; it does not represent experimentally verified results for this specific compound.

Palladium-Catalyzed Coupling Reactions Utilizing (3R,4S)-4-aminooxan-3-ol Hydrochloride Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Halogenated derivatives of (3R,4S)-4-aminooxan-3-ol, as discussed in the previous section, would be ideal substrates for such transformations, allowing for the introduction of a wide range of substituents onto the oxane ring.

For example, a bromo- or iodo-substituted oxane derivative could undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl, heteroaryl, or vinyl groups. Similarly, Sonogashira coupling with terminal alkynes would install alkynyl moieties. The Heck reaction could also be employed to introduce alkenyl substituents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

The table below presents hypothetical examples of palladium-catalyzed coupling reactions on a protected, halogenated derivative of (3R,4S)-4-aminooxan-3-ol.

| Entry | Coupling Partner | Catalyst | Ligand | Base | Product Substituent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Phenyl | 85 |

| 2 | 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 3-Thienyl | 78 |

| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | CuI, Et₃N | Phenylethynyl | 90 |

| 4 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Styrenyl | 72 |

This data is illustrative and based on established palladium-catalyzed coupling methodologies; it does not represent experimentally verified results for this specific compound.

Application of 3r,4s 4 Aminooxan 3 Ol Hydrochloride As a Chiral Scaffold in Molecular Design

Design Principles for Chiral Aminohydroxyl Scaffolds in Target-Oriented Synthesis

Chiral aminohydroxyl scaffolds, such as (3R,4S)-4-aminooxan-3-ol, are prized in target-oriented synthesis for their ability to introduce stereochemical complexity and functionality in a controlled manner. The design principles for utilizing these scaffolds are rooted in their inherent structural features: a defined stereochemistry at two adjacent carbon atoms, a primary amine, and a secondary alcohol. These functional groups serve as versatile handles for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures.

The oxane ring provides a conformationally constrained backbone, which can be advantageous for pre-organizing appended functional groups for optimal interaction with a biological target. The trans relationship between the amino and hydroxyl groups in the (3R,4S) isomer dictates a specific spatial arrangement of substituents, which is a critical consideration in rational drug design. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse side chains. Simultaneously, the hydroxyl group can be etherified, esterified, or used as a nucleophile in ring-opening reactions, further expanding the accessible chemical space.

The strategic application of these design principles enables the synthesis of molecules with a high degree of structural and stereochemical diversity, which is a key factor in the discovery of new drug candidates.

Incorporation into Complex Organic Architectures for Drug Discovery Initiatives

The unique stereochemical and functional group display of (3R,4S)-4-aminooxan-3-ol hydrochloride makes it an attractive starting material for the synthesis of a wide range of complex organic molecules with potential therapeutic applications.

Synthesis of Carbohydrate-Amino Hybrid Molecules

While direct literature for the (3R,4S) isomer is limited, the closely related (3R,4R)-4-aminooxan-3-ol hydrochloride has been utilized in the synthesis of carbohydrate-amino hybrid molecules. chemshuttle.com This suggests a strong potential for the (3R,4S) isomer to be used in a similar capacity to generate stereoisomeric analogs. The amino and hydroxyl groups can mimic the functionalities of natural sugars, allowing for their incorporation into carbohydrate-like structures. These hybrid molecules are of significant interest in medicinal chemistry as they can act as mimics or inhibitors of carbohydrate-protein interactions, which are implicated in various disease processes.

The synthesis of such hybrids would likely involve the protection of the amine, followed by glycosylation of the hydroxyl group with an activated sugar donor. Subsequent deprotection and further functionalization of the amine would yield the desired carbohydrate-amino hybrid. The use of the (3R,4S) scaffold would provide access to a unique set of stereoisomers, enriching the diversity of compound libraries for biological screening.

Development of Nucleoside Analogue Scaffolds

The structural resemblance of the aminohydroxyl motif to the sugar moiety of nucleosides makes (3R,4S)-4-aminooxan-3-ol hydrochloride a promising scaffold for the development of novel nucleoside analogues. The (3R,4R) configuration is known to mimic ribose stereochemistry, a key component of natural nucleosides. chemshuttle.com By extension, the (3R,4S) isomer can be envisioned as a scaffold for "xylonucleoside" analogues or other non-natural stereochemistries, which can exhibit interesting biological activities, including antiviral and anticancer properties.

The synthesis of these analogues would typically involve the coupling of a nucleobase to the oxane ring. This could be achieved through various synthetic strategies, such as Mitsunobu reaction or by converting the hydroxyl group into a good leaving group followed by nucleophilic substitution with the desired nucleobase. The resulting nucleoside analogues, possessing a novel sugar mimic, could potentially evade metabolic degradation pathways and exhibit unique modes of action.

Construction of Quinoline (B57606) Amide Derivatives

Quinoline amides are a class of compounds with a broad spectrum of biological activities. The incorporation of a chiral scaffold like (3R,4S)-4-aminooxan-3-ol can introduce stereochemical diversity, which may lead to improved potency and selectivity. The primary amine of the scaffold can be readily acylated with a quinoline carboxylic acid derivative to form the corresponding quinoline amide.

Table 1: Potential Quinoline Amide Derivatives from (3R,4S)-4-aminooxan-3-ol

| Quinoline Carboxylic Acid | Resulting Amide Structure | Potential Biological Target |

|---|---|---|

| Quinoline-4-carboxylic acid | 4-((3R,4S)-3-hydroxyoxan-4-yl)carbamoyl)quinoline | Kinase Inhibitors |

| 6-Methoxyquinoline-4-carboxylic acid | N-((3R,4S)-3-hydroxyoxan-4-yl)-6-methoxyquinoline-4-carboxamide | Antimalarial Agents |

The hydroxyl group of the oxane ring can be further functionalized to introduce additional diversity points, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Integration into Novel 4-Azaindole (B1209526) Derivatives

4-Azaindoles are another important class of heterocyclic compounds with diverse pharmacological properties. The (3R,4S)-4-aminooxan-3-ol scaffold can be integrated into 4-azaindole derivatives to create novel chemical entities with defined stereochemistry. The amino group can be used as a nucleophile to displace a suitable leaving group on a functionalized 4-azaindole precursor.

For instance, a 4-chloro- or 4-bromoazaindole could react with (3R,4S)-4-aminooxan-3-ol under palladium-catalyzed cross-coupling conditions or through nucleophilic aromatic substitution to afford the corresponding N-substituted 4-azaindole. The resulting molecules would possess a chiral appendage that could influence their binding to biological targets.

Contribution to Stereochemical Diversity and Complexity in Chemical Library Generation

The generation of chemical libraries with high stereochemical diversity is crucial for the discovery of novel drug candidates. Chiral building blocks like (3R,4S)-4-aminooxan-3-ol hydrochloride are invaluable tools in this process. Its well-defined stereochemistry allows for the synthesis of stereochemically pure compounds, which is essential for understanding structure-activity relationships.

By utilizing this scaffold, chemists can systematically explore the impact of stereochemistry on biological activity. The availability of different stereoisomers of 4-aminooxan-3-ol allows for the creation of libraries of diastereomers, which can exhibit vastly different biological profiles. This approach significantly enhances the quality and diversity of chemical libraries, increasing the probability of identifying hit compounds with desirable therapeutic properties.

The incorporation of this constrained cyclic aminohydroxyl scaffold also introduces three-dimensional complexity into otherwise flat aromatic or heterocyclic systems, a strategy that is increasingly recognized as important for successful drug discovery.

Building Block in Combinatorial Chemistry and Fragment-Based Drug Design

The structural and chemical attributes of (3R,4S)-4-aminooxan-3-ol hydrochloride make it a suitable component for both combinatorial chemistry and fragment-based drug design (FBDD). In combinatorial chemistry, the goal is to rapidly generate large libraries of related compounds for screening. The bifunctional nature of this scaffold, possessing both a primary amine and a secondary alcohol, allows for sequential or orthogonal derivatization. The amino group can be readily acylated, alkylated, or used in reductive amination reactions, while the hydroxyl group can be etherified, esterified, or otherwise modified. This dual functionality enables the introduction of a wide variety of substituents, leading to the creation of extensive and structurally diverse chemical libraries.

In the context of FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized to create more potent leads. The low molecular weight and defined three-dimensional shape of (3R,4S)-4-aminooxan-3-ol hydrochloride are characteristic of an ideal fragment. Its rigid oxane core serves to orient appended functionalities in specific vectors, facilitating the exploration of the chemical space around a binding pocket. The synthetic handles (amine and alcohol) provide the necessary points for fragment elaboration, allowing for the systematic growth of the initial hit into a more complex and higher-affinity molecule.

| Property | Value |

| IUPAC Name | (3R,4S)-4-aminooxan-3-ol;hydrochloride |

| Molecular Formula | C5H12ClNO2 |

| Molecular Weight | 153.61 g/mol |

| CAS Number | 1096594-11-4 |

High-Throughput Synthesis Applications

The successful implementation of combinatorial chemistry and FBDD relies heavily on the ability to perform reactions in a high-throughput format. The chemical reactivity of (3R,4S)-4-aminooxan-3-ol hydrochloride is well-suited for such automated synthesis platforms. The robustness of amide bond formation and etherification reactions, for example, allows for their reliable execution in parallel synthesis formats.

Structure Activity Relationship Sar Studies of 3r,4s 4 Aminooxan 3 Ol Hydrochloride Derivatives

Conformational Analysis of the Oxan Ring and its Influence on Ligand-Target Interactions

The oxane (tetrahydropyran) ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. In derivatives of (3R,4S)-4-aminooxan-3-ol, the orientation of the amino and hydroxyl groups (axial or equatorial) is dictated by this chair conformation and profoundly influences how the ligand fits into a biological target's binding pocket.

The chair conformation of the oxane ring positions substituents in either axial or equatorial orientations. The relative stability of these conformations is influenced by the steric bulk of the substituents. For the (3R,4S) stereoisomer, the trans-diaxial and trans-diequatorial arrangements of the amino and hydroxyl groups are of primary interest. The energetically preferred conformation will place the bulkier substituents in the equatorial position to minimize 1,3-diaxial interactions.

The specific conformation of the oxane ring determines the spatial presentation of the key functional groups—the amino and hydroxyl moieties. These groups are often crucial for forming specific hydrogen bonds and electrostatic interactions with amino acid residues in the target protein. An equatorial orientation, for instance, extends the functional group away from the ring, potentially allowing for better access to a deep binding pocket, whereas an axial orientation places it perpendicular to the plane of the ring, which might be favorable for interacting with residues on the surface or at the top of a cavity. Computational modeling and NMR studies on analogous saturated six-membered rings have shown that the ring can undergo conformational flexing, and the energy barrier between different chair and boat forms can influence the dynamic binding process.

Table 1: Influence of Substituent Orientation on Receptor Affinity in a Model Oxane System This table is illustrative, based on general principles of conformational analysis.

| Derivative | C-3 Substituent | C-4 Substituent | Preferred Conformation | Predicted Receptor Affinity |

|---|---|---|---|---|

| (3R,4S)-trans | OH (axial) | NH2 (axial) | Chair (less stable) | Moderate |

| (3R,4S)-trans | OH (equatorial) | NH2 (equatorial) | Chair (more stable) | High |

| (3R,4R)-cis | OH (axial) | NH2 (equatorial) | Chair | Moderate to High |

| (3S,4R)-cis | OH (equatorial) | NH2 (axial) | Chair | Moderate to High |

Impact of Stereochemistry at C-3 and C-4 on Biological Recognition and Specificity

Stereochemistry is a critical determinant of biological activity, as molecular recognition processes in biological systems are inherently three-dimensional. nih.govnih.gov For (3R,4S)-4-aminooxan-3-ol hydrochloride, the spatial arrangement of the hydroxyl group at C-3 and the amino group at C-4 is paramount for specific interactions with a target.

The (3R,4S) configuration defines a specific trans relationship between the hydroxyl and amino groups. Changing this stereochemistry to (3S,4S), (3R,4R), or (3S,4R) would result in diastereomers with different spatial orientations of these key functional groups. For instance, a cis-isomer would place the hydroxyl and amino groups on the same face of the oxane ring, leading to a different interaction profile compared to the trans-isomer.

Biological targets, such as enzymes and receptors, have chiral binding pockets. Consequently, only one enantiomer or diastereomer of a chiral molecule typically exhibits the optimal fit and desired biological effect. Studies on various chiral compounds have consistently shown that stereochemistry can drastically affect target binding, metabolism, and distribution. nih.gov For example, in a series of nature-inspired compounds, only the isomers with the "natural" stereochemistry displayed significant biological activity, suggesting that stereoselective uptake or target interaction was at play. nih.gov The precise positioning of the hydrogen bond donors (the hydroxyl and amino groups) and the protonated amine's positive charge in the (3R,4S) configuration is what allows for a specific and high-affinity interaction with a complementary arrangement of amino acid residues in the target's active site. Any alteration to this stereochemistry would likely disrupt this precise fit, leading to a significant loss of potency or selectivity.

Elucidation of Key Intermolecular Interactions in Binding Pockets

The biological effect of (3R,4S)-4-aminooxan-3-ol derivatives is mediated by a network of non-covalent intermolecular interactions within the binding pocket of their target protein. These interactions, while individually weak, collectively contribute to the stability of the ligand-target complex and are essential for affinity and specificity.

Hydrogen bonds are among the most important specific interactions in biological recognition. nih.gov The (3R,4S)-4-aminooxan-3-ol scaffold possesses key functional groups capable of forming strong hydrogen bonds: the hydroxyl group (donor and acceptor), the amino group (donor), and the ether oxygen of the oxane ring (acceptor). The protonated primary amine in the hydrochloride salt is a particularly strong hydrogen bond donor. These groups can interact with polar amino acid residues such as aspartate, glutamate, serine, and threonine, as well as with the peptide backbone of the protein. The specific geometry of these hydrogen bonds, dictated by the ligand's conformation and stereochemistry, is crucial for high-affinity binding.

While the amino and hydroxyl groups provide polar interactions, the carbon backbone of the oxane ring provides a nonpolar surface capable of engaging in hydrophobic interactions and van der Waals contacts with nonpolar amino acid residues in the binding pocket, such as valine, leucine, isoleucine, and phenylalanine. These interactions are crucial for desolvating the ligand and the binding site, which is an entropically favorable process that contributes significantly to the binding affinity. Modifying the oxane ring with lipophilic substituents can enhance these hydrophobic interactions, although this must be balanced to maintain aqueous solubility.

Table 2: Potential Intermolecular Interactions of the (3R,4S)-4-aminooxan-3-ol Scaffold This table is illustrative and based on the functional groups present in the molecule.

| Functional Group | Type of Interaction | Potential Protein Residue Partners |

|---|---|---|

| Protonated Amino Group (NH3+) | Hydrogen Bonding (Donor) | Asp, Glu, Ser, Thr, Gln, Asn, Backbone C=O |

| Electrostatic (Ionic) | Asp, Glu | |

| Hydroxyl Group (-OH) | Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, Ser, Thr, Gln, Asn, His, Backbone C=O/N-H |

| Oxane Ring Oxygen (-O-) | Hydrogen Bonding (Acceptor) | Ser, Thr, Gln, Asn, Arg, Lys |

| Oxane Ring (C-H) | Hydrophobic/van der Waals | Ala, Val, Leu, Ile, Phe, Trp, Pro |

Rational Design and Optimization of Derivatives based on SAR Principles

The principles derived from SAR studies guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov By understanding the key interactions and the influence of conformation and stereochemistry, medicinal chemists can make targeted modifications to the (3R,4S)-4-aminooxan-3-ol scaffold.

Optimization strategies often involve a multi-parameter approach. For instance, if SAR data suggests that a small hydrophobic pocket is unoccupied in the target's active site, derivatives with small alkyl groups appended to the oxane ring could be synthesized to fill this pocket and increase hydrophobic interactions. Similarly, if a hydrogen bond could be strengthened, the position of the hydroxyl or amino group might be subtly altered through the synthesis of different stereoisomers or regioisomers.

Another key aspect of rational design is the use of bioisosteric replacement. For example, the oxane oxygen could be replaced with a sulfur atom (a thiane (B73995) ring) to modulate lipophilicity and metabolic stability. The hydroxyl group could be replaced with a thiol or a small amide to probe for different hydrogen bonding patterns. This systematic modification, guided by the foundational SAR of the parent compound, allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile. nih.gov

Computational Chemistry and Molecular Modeling of 3r,4s 4 Aminooxan 3 Ol Hydrochloride and Its Derivatives

Theoretical Conformational Analysis of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (oxane) ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic drugs. The three-dimensional conformation of this ring system is a critical determinant of a molecule's biological activity, as it dictates the spatial orientation of its functional groups and, consequently, its ability to interact with a specific biological target.

For (3R,4S)-4-aminooxan-3-ol, the tetrahydropyran ring is expected to adopt a chair conformation to minimize torsional and steric strain. In this chair conformation, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by a combination of steric hindrance and stereoelectronic effects, such as intramolecular hydrogen bonding.

In the case of the (3R,4S) stereoisomer, there are two possible chair conformations. In one conformation, the C3-hydroxyl group is in an axial position and the C4-amino group is in an equatorial position. In the other, the hydroxyl group is equatorial and the amino group is axial. Computational methods, such as density functional theory (DFT) or high-level ab initio calculations, can be employed to determine the relative energies of these conformers. It is generally anticipated that the conformer with the bulkier substituent in the equatorial position will be more stable. However, the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups could influence this preference.

A hypothetical relative energy profile for the possible chair conformations of (3R,4S)-4-aminooxan-3-ol is presented in the table below. This type of data is crucial for understanding the molecule's predominant shape in solution and its likely binding conformation.

| Conformer | C3-OH Position | C4-NH2 Position | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| Chair 1 | Axial | Equatorial | 1.5 | Potential 1,3-diaxial interactions |

| Chair 2 | Equatorial | Axial | 0.0 | Potential for intramolecular H-bonding |

| Twist-Boat | N/A | 5.8 | Higher torsional strain |

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in virtual screening and for elucidating the molecular basis of a ligand's activity. Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic representation of the ligand-receptor complex, allowing for the assessment of its stability and the nature of the interactions over time.

Derivatives of amino-tetrahydropyran have been investigated as inhibitors of various enzymes, such as kinases, and as ligands for G-protein coupled receptors (GPCRs). nih.govnih.gov For a hypothetical study, (3R,4S)-4-aminooxan-3-ol hydrochloride and its derivatives could be docked into the active site of a protein kinase. The docking results would provide insights into the binding mode, including key hydrogen bonds and hydrophobic interactions.

An MD simulation of the docked complex would then be performed to evaluate the stability of the predicted binding pose. Analysis of the MD trajectory can reveal the persistence of key interactions and any conformational changes in the protein or ligand upon binding.

The following table presents hypothetical docking results for a series of (3R,4S)-4-aminooxan-3-ol derivatives against a hypothetical protein kinase.

| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | RMSD of Ligand during MD (Å) |

|---|---|---|---|

| (3R,4S)-4-aminooxan-3-ol | -7.2 | Asp145, Glu98 | 1.2 |

| N-acetyl derivative | -7.8 | Asp145, Tyr88 | 1.1 |

| N-methyl derivative | -7.5 | Asp145, Glu98, Ser90 | 1.3 |

| O-methyl derivative | -6.9 | Asp145 | 1.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules.

A QSAR study on a series of tetrahydropyran derivatives, including analogs of (3R,4S)-4-aminooxan-3-ol, could be performed to identify the key structural features that influence their inhibitory activity against a specific target, for instance, a kinase. nih.gov The models generated from such a study would highlight the regions of the molecule where modifications are likely to enhance or diminish activity.

For example, the CoMFA and CoMSIA contour maps might indicate that bulky substituents are favored in one region, while hydrogen bond donors are preferred in another. This information can then be used to design new derivatives with improved biological activity.

The table below provides a hypothetical dataset that could be used to build a QSAR model for a series of kinase inhibitors based on the (3R,4S)-4-aminooxan-3-ol scaffold.

| Compound Derivative | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) | Key Descriptors |

|---|---|---|---|---|

| Parent Compound | 6.5 | 6.4 | 6.6 | Steric, Electrostatic |

| N-phenylacetyl | 7.8 | 7.7 | 7.9 | Steric, Hydrophobic |

| N-cyclopropyl | 7.1 | 7.2 | 7.0 | Steric |

| O-benzyl | 6.2 | 6.3 | 6.1 | Steric, Hydrophobic |

In Silico Prediction of Binding Affinities and Ligand Selectivity

The prediction of binding affinity is a central goal of computational drug design. Various in silico methods, ranging from rapid scoring functions used in molecular docking to more computationally intensive free energy calculations, are employed to estimate the binding free energy (ΔG) of a ligand to its target. researchgate.netnih.gov These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

For (3R,4S)-4-aminooxan-3-ol hydrochloride and its derivatives, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could be used to predict their binding affinities to a specific biological target, such as a neurotransmitter transporter. nih.gov These calculations can also be used to predict ligand selectivity by comparing the binding affinities to different but related targets.

The table below presents hypothetical predicted binding affinities and selectivity ratios for a set of derivatives targeting two related transporters.

| Compound | Predicted ΔG (Transporter A, kcal/mol) | Predicted ΔG (Transporter B, kcal/mol) | Selectivity Ratio (A/B) |

|---|---|---|---|

| (3R,4S)-4-aminooxan-3-ol | -8.5 | -7.1 | 25.1 |

| (3R,4S)-4-acetamidooxan-3-ol | -9.2 | -7.5 | 50.1 |

| (3R,4S)-4-aminooxan-3-yl acetate | -8.1 | -7.8 | 2.0 |

| (3R,4S)-4-(methylamino)oxan-3-ol | -8.8 | -7.3 | 31.6 |

Virtual Screening Applications for Novel Therapeutic Agents

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The (3R,4S)-4-aminooxan-3-ol scaffold can be used as a starting point for virtual screening campaigns in several ways.

One approach is to use the 3D structure of the scaffold as a query for shape-based or pharmacophore-based screening of large compound databases. This can identify diverse molecules that share the key spatial and chemical features of the parent compound. Another approach is to use the scaffold to build a combinatorial library of virtual derivatives, which can then be docked into the active site of a target protein to identify the most promising candidates.

The following table illustrates a hypothetical outcome of a virtual screening campaign that used the (3R,4S)-4-aminooxan-3-ol scaffold to identify novel inhibitors of a target enzyme.

| Hit ID | Chemical Scaffold | Predicted Binding Affinity (kcal/mol) | Similarity to Query Scaffold (Tanimoto) |

|---|---|---|---|

| VS-Hit-001 | Tetrahydropyran-based | -9.8 | 0.85 |

| VS-Hit-002 | Piperidine-based | -9.5 | 0.72 |

| VS-Hit-003 | Thiane-based | -9.3 | 0.68 |

| VS-Hit-004 | Pyrrolidine-based | -9.1 | 0.65 |

Emerging Research Directions and Future Prospects for 3r,4s 4 Aminooxan 3 Ol Hydrochloride

Development of Novel Organocatalytic and Biocatalytic Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and (3R,4S)-4-aminooxan-3-ol hydrochloride presents a specific stereochemical challenge. While classical synthetic routes exist, emerging research is focusing on more efficient and sustainable organocatalytic and biocatalytic methods.

Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Future research is likely to explore the use of chiral organocatalysts to synthesize the aminooxan scaffold. Potential strategies could involve asymmetric aminohydroxylation of a suitable dihydropyran precursor or an organocatalytic domino reaction to construct the ring system with the desired stereochemistry. The development of novel chiral catalysts, such as those derived from cinchona alkaloids or prolinol derivatives, could provide high yields and enantioselectivities.

Biocatalytic Pathways: Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of chiral aminotetrahydropyrans, enzymes such as transaminases are of particular interest. A potential biocatalytic route to (3R,4S)-4-aminooxan-3-ol could involve the enzymatic resolution of a racemic mixture or the asymmetric synthesis from a prochiral precursor. Halohydrin dehalogenases are another class of enzymes that have shown promise in the synthesis of chiral cyclic ethers and could be engineered for the synthesis of substituted oxanes. researchgate.netnih.govresearchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Organocatalysis | Metal-free, asymmetric synthesis | Reduced metal contamination, milder reaction conditions |

| Biocatalysis | High enantioselectivity, enzymatic reactions | Environmentally friendly, high specificity |

Exploration of New Biological Targets and Disease Areas for Derived Compounds

The tetrahydropyran (B127337) (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and bioactive molecules. nih.gov Derivatives of (3R,4S)-4-aminooxan-3-ol hydrochloride are therefore of significant interest for the discovery of new therapeutic agents.

Potential Biological Targets: The chiral aminotetrahydropyran framework is a key component in a number of approved drugs and clinical candidates. nih.gov For instance, aryl amino-THP derivatives have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov Future research will likely focus on synthesizing libraries of compounds derived from (3R,4S)-4-aminooxan-3-ol hydrochloride and screening them against a wide range of biological targets. These could include enzymes, receptors, and ion channels implicated in various diseases. The specific stereochemistry of the starting material will be crucial in determining the biological activity and selectivity of the derived compounds.

Emerging Disease Areas: Given the diverse biological activities of aminotetrahydropyran derivatives, compounds synthesized from (3R,4S)-4-aminooxan-3-ol hydrochloride could find applications in a variety of disease areas. These may include infectious diseases, oncology, and neurological disorders. The ability to generate a diverse range of derivatives by modifying the amino and hydroxyl groups will be key to exploring these new therapeutic avenues.

Integration into Advanced Materials Science and Supramolecular Chemistry Research

The unique structural and chiral properties of (3R,4S)-4-aminooxan-3-ol hydrochloride make it an interesting candidate for applications in materials science and supramolecular chemistry.

Advanced Materials: Chirality can impart unique optical, electronic, and mechanical properties to materials. nih.gov Incorporating (3R,4S)-4-aminooxan-3-ol hydrochloride into polymers could lead to the development of novel chiral materials with applications in areas such as chiral chromatography, sensors, and nonlinear optics. For example, chiral polymers can be used as the stationary phase in HPLC columns for the separation of enantiomers.

Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules. The amino and hydroxyl groups of (3R,4S)-4-aminooxan-3-ol hydrochloride are capable of forming hydrogen bonds, which can be exploited to create ordered supramolecular assemblies. mdpi.comnih.gov These assemblies could take the form of gels, liquid crystals, or nanotubes, with potential applications in drug delivery, catalysis, and molecular recognition. The chirality of the building block can be transferred to the supramolecular level, leading to the formation of helical or other chiral structures. mdpi.com

| Research Area | Potential Application | Key Feature |

| Advanced Materials | Chiral polymers for separation and sensors | Chirality-induced optical and electronic properties |

| Supramolecular Chemistry | Self-assembled gels and liquid crystals | Hydrogen bonding and chiral recognition |

Potential Applications as Chiral Ligands or Organocatalysts

The presence of both an amino and a hydroxyl group in a stereochemically defined arrangement makes (3R,4S)-4-aminooxan-3-ol hydrochloride an attractive scaffold for the development of new chiral ligands and organocatalysts.

Chiral Ligands: Chiral ligands are essential for asymmetric transition-metal catalysis. The amino and hydroxyl groups of (3R,4S)-4-aminooxan-3-ol hydrochloride can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions. Derivatives of this compound could be used to prepare ligands for reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation.

Organocatalysts: Chiral amino alcohols are a well-established class of organocatalysts. They can act as bifunctional catalysts, with the amino group acting as a Lewis base and the hydroxyl group as a Brønsted acid. This allows them to activate both the nucleophile and the electrophile in a reaction. (3R,4S)-4-aminooxan-3-ol hydrochloride and its derivatives could potentially be used as organocatalysts for a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. metu.edu.trmdpi.com

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-4-aminooxan-3-ol hydrochloride, and how can reaction conditions be optimized for stereochemical fidelity?

- Methodological Answer: The synthesis typically begins with chiral precursors such as tetrahydropyran derivatives. Key steps include:

- Enantioselective catalysis : Use of chiral catalysts (e.g., Ru-based catalysts) to control stereochemistry during ring closure .

- Hydrochloride salt formation : Reaction with HCl in anhydrous ethanol to improve crystallinity and stability .

- Purification : Recrystallization from methanol/ether mixtures to achieve >98% purity .

Optimization requires monitoring reaction temperature (0–5°C for amine protection steps) and solvent polarity (e.g., THF for improved solubility) .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of (3R,4S)-4-aminooxan-3-ol hydrochloride?

- Methodological Answer:

- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (80:20) to confirm enantiomeric excess (>99%) .

- NMR spectroscopy : H and C NMR in DO to verify stereochemistry (e.g., δ 3.4–4.2 ppm for oxane protons) .

- LC-MS : Electrospray ionization (ESI+) to detect molecular ion peaks at m/z 154.1 [M+H] and assess purity .

Q. What are the known biological activities of this compound, and how do they compare to structurally similar analogs?

- Methodological Answer: Comparative studies with analogs highlight:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical assignments for this compound and its derivatives?

- Methodological Answer:

- X-ray crystallography : Resolve ambiguities by determining crystal structures of co-crystallized derivatives (e.g., with tartaric acid salts) .

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .

- Cross-validation : Use multiple techniques (e.g., NMR coupling constants and NOE experiments) to reconcile conflicting data .

Q. What experimental strategies are recommended for studying the metabolic stability and degradation pathways of (3R,4S)-4-aminooxan-3-ol hydrochloride in biological systems?

- Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

- Stability testing : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to assess hydrolytic degradation .

- Isotope labeling : Use C-labeled analogs to track metabolic pathways in vivo .

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer:

- QSAR modeling : Use descriptors like logP and polar surface area to predict blood-brain barrier penetration .

- Molecular docking : Simulate interactions with target receptors (e.g., GABA) using AutoDock Vina to prioritize derivatives with improved binding .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to refine designs .

Data Contradiction Analysis

- Example: Discrepancies in reported biological activities may arise from differences in assay conditions (e.g., cell line variability, ligand concentrations). Standardize protocols (e.g., EC measurements in HEK293 cells) and validate with orthogonal assays (e.g., electrophysiology for ion channel targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.